![molecular formula C19H21NO5 B290530 Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate, also known as PHMB, is a synthetic compound that has been extensively researched due to its potential applications in various fields. PHMB belongs to the family of biguanides and is commonly used as a disinfectant, preservative, and biocide in various products.
Mechanism of Action
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate can also inhibit the growth of biofilms, which are communities of microorganisms that can cause persistent infections and are resistant to conventional antibiotics.
Biochemical and Physiological Effects:
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate has been shown to have low toxicity and is well-tolerated by humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate has also been shown to have anti-inflammatory and wound-healing properties, making it a promising candidate for the treatment of various skin conditions and injuries.
Advantages and Limitations for Lab Experiments
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate is a stable and easy-to-use compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antimicrobial agents. However, its effectiveness can be affected by various factors, such as pH, temperature, and the presence of organic matter. Moreover, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets.
Future Directions
There are several future directions for the research on Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate. One potential application is in the development of new antimicrobial agents for the treatment of infections caused by multidrug-resistant bacteria. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate can also be used as a coating material for medical devices and implants to prevent infections and improve their biocompatibility. Moreover, Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate can be used as a tool for studying the mechanisms of bacterial cell membrane disruption and biofilm formation. Further research is needed to optimize the synthesis and formulation of Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate, as well as to explore its potential applications in various fields.
In conclusion, Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate is a promising compound with a wide range of potential applications in various fields. Its antimicrobial, anti-inflammatory, and wound-healing properties make it a promising candidate for the development of new drugs and disinfectants. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesis Methods
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate can be synthesized through the reaction of 2-hydroxy-5-nitrobenzoic acid with 4-methoxyphenylacetic acid, followed by reduction with sodium borohydride and esterification with propyl alcohol. The reaction yields a white crystalline powder with a melting point of 138-139°C.
Scientific Research Applications
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. It has been shown to have antimicrobial, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs and disinfectants. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate has also been used as a coating material for medical devices and implants, as it can prevent bacterial adhesion and biofilm formation.
properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
propyl 2-hydroxy-5-[[2-(4-methoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-3-10-25-19(23)16-12-14(6-9-17(16)21)20-18(22)11-13-4-7-15(24-2)8-5-13/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,22) |
InChI Key |
WHFRQXRCPFFMMN-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)O |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorobenzoyl)-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290447.png)
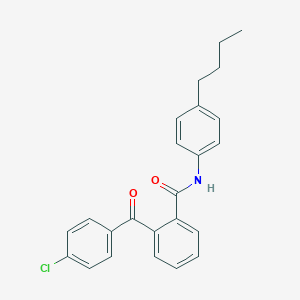
![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)
![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)
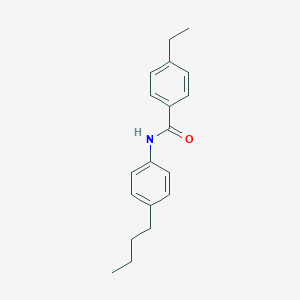

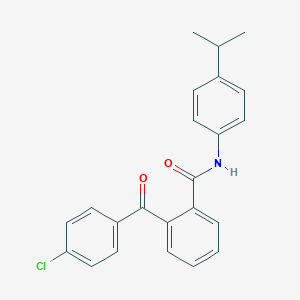


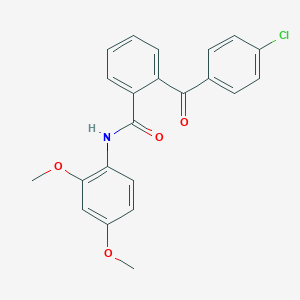

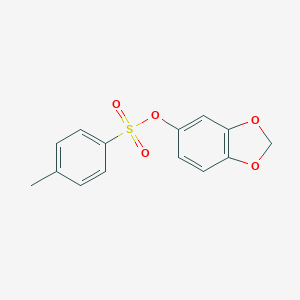
![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)
